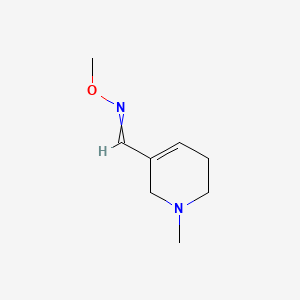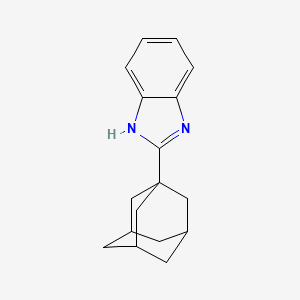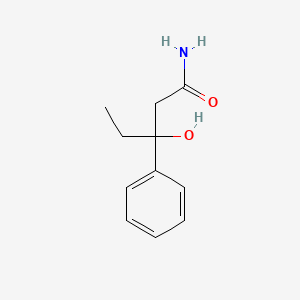![molecular formula C13H19ClN2 B1203885 1-[3-(4-Chlorophényl)propyl]pipérazine CAS No. 59214-26-5](/img/structure/B1203885.png)
1-[3-(4-Chlorophényl)propyl]pipérazine
Vue d'ensemble
Description
1-[3-(4-Chlorophenyl)propyl]piperazine, also known as 1-[3-(4-Chlorophenyl)propyl]piperazine, is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4-Chlorophenyl)propyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4-Chlorophenyl)propyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurosciences
La 1-[3-(4-Chlorophényl)propyl]pipérazine a été utilisée dans la recherche en neurosciences en raison de son impact potentiel sur les systèmes de neurotransmetteurs. Elle est utilisée dans la synthèse de composés qui peuvent affecter le transporteur de dopamine (DAT), qui est crucial pour la régulation des niveaux de dopamine dans le cerveau {svg_1}. Cela a des implications pour l'étude des troubles neurologiques tels que la maladie de Parkinson et la schizophrénie.
Pharmacologie
En pharmacologie, ce composé est un intermédiaire dans la synthèse de la trazodone, un médicament antidépresseur {svg_2}. Il est également impliqué dans la création de dérivés de benzoaza-alkylaryl pipérazine, qui sont explorés pour le traitement des maladies mentales {svg_3}.
Biochimie
Biochimiquement, la this compound est importante dans l'étude des voies biochimiques et de la liaison des récepteurs. Elle est utilisée dans la préparation de formulations pharmaceutiques, où elle peut apparaître comme une impureté dans des médicaments comme le chlorhydrate de néfazodone {svg_4}.
Chimie médicinale
En chimie médicinale, les dérivés de ce composé sont étudiés pour leur potentiel thérapeutique. L'accent est mis sur le développement de nouveaux médicaments qui peuvent interagir avec diverses cibles biologiques pour traiter les maladies {svg_5}.
Synthèse organique
Les chercheurs en synthèse organique utilisent la this compound comme élément constitutif pour construire des molécules complexes. Elle est utilisée dans la synthèse de dérivés de pipérazine, qui sont répandus dans une large gamme de composés biologiquement actifs {svg_6}.
Génie chimique
D'un point de vue du génie chimique, ce composé est crucial dans le développement de procédés en flux continu pour la préparation de médicaments. Son rôle dans la production évolutive et efficace de produits pharmaceutiques est un domaine de recherche clé {svg_7}.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 1-[3-(4-Chlorophenyl)propyl]piperazine is the dopamine transporter (DAT) . This compound has a high affinity for the dopamine transporter, making it one of the most potent DAT ligands reported to date . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is associated with mood, reward, and motor function .
Mode of Action
1-[3-(4-Chlorophenyl)propyl]piperazine interacts with its target, the dopamine transporter, by binding to it with high selectivity . This interaction results in the modulation of dopamine levels in the brain. It has a relatively low affinity for the closely related norepinephrine transporter (NET) and the serotonin transporter (SERT) .
Biochemical Pathways
The interaction of 1-[3-(4-Chlorophenyl)propyl]piperazine with the dopamine transporter affects the dopamine pathway in the brain . By binding to the dopamine transporter, this compound can influence the reuptake of dopamine, thereby affecting the concentration of dopamine in the synaptic cleft . This can lead to changes in mood, reward perception, and motor function.
Result of Action
The molecular and cellular effects of 1-[3-(4-Chlorophenyl)propyl]piperazine’s action are primarily related to its modulation of dopamine levels in the brain . By binding to the dopamine transporter and influencing dopamine reuptake, this compound can affect various dopamine-dependent processes in the brain, including mood regulation and reward perception .
Action Environment
The action, efficacy, and stability of 1-[3-(4-Chlorophenyl)propyl]piperazine can be influenced by various environmental factors. For instance, the presence of other substances that also bind to the dopamine transporter could potentially affect the action of this compound . Additionally, factors such as pH and temperature could potentially influence the stability of this compound . .
Analyse Biochimique
Biochemical Properties
1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, specifically the 5-HT2C receptor, where it acts as an agonist . The interaction with serotonin receptors suggests that 1-[3-(4-Chlorophenyl)propyl]piperazine may influence neurotransmitter signaling pathways, potentially affecting mood and behavior. Additionally, this compound has been reported to interact with dopamine transporters, indicating its potential role in modulating dopamine levels in the brain .
Cellular Effects
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and other signaling molecules . Furthermore, 1-[3-(4-Chlorophenyl)propyl]piperazine has been shown to alter gene expression patterns, potentially impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[3-(4-Chlorophenyl)propyl]piperazine exerts its effects through specific binding interactions with biomolecules. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, where it acts as an agonist . This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine interacts with dopamine transporters, inhibiting the reuptake of dopamine and thereby increasing its availability in the synaptic cleft . These molecular interactions contribute to the compound’s overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(4-Chlorophenyl)propyl]piperazine have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(4-Chlorophenyl)propyl]piperazine remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 1-[3-(4-Chlorophenyl)propyl]piperazine vary with different dosages in animal models. At low doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, 1-[3-(4-Chlorophenyl)propyl]piperazine can induce toxic effects, including neurotoxicity and behavioral changes . These dosage-dependent effects underscore the importance of determining the appropriate dosage range for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
1-[3-(4-Chlorophenyl)propyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of 1-[3-(4-Chlorophenyl)propyl]piperazine, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 1-[3-(4-Chlorophenyl)propyl]piperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, 1-[3-(4-Chlorophenyl)propyl]piperazine can be transported by membrane-bound transporters, facilitating its distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are critical factors that influence its pharmacological activity.
Subcellular Localization
The subcellular localization of 1-[3-(4-Chlorophenyl)propyl]piperazine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with intracellular receptors and signaling molecules . Additionally, 1-[3-(4-Chlorophenyl)propyl]piperazine can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations are essential for understanding the compound’s mechanism of action and its effects on cellular function.
Propriétés
IUPAC Name |
1-[3-(4-chlorophenyl)propyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c14-13-5-3-12(4-6-13)2-1-9-16-10-7-15-8-11-16/h3-6,15H,1-2,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMEQLWIVXPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207959 | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59214-26-5 | |
| Record name | 1-[3-(4-Chlorophenyl)propyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59214-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059214265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(4-Chlorophenyl)propyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80207959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



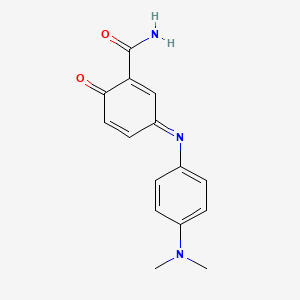
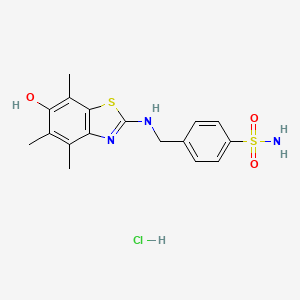
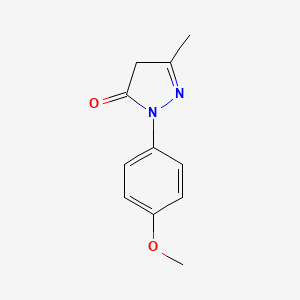
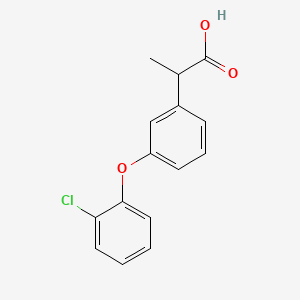
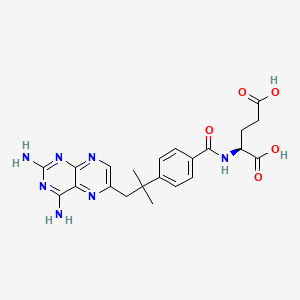

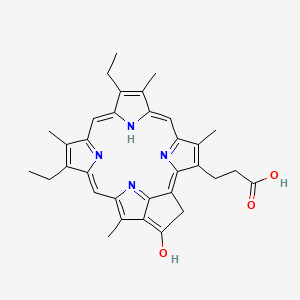
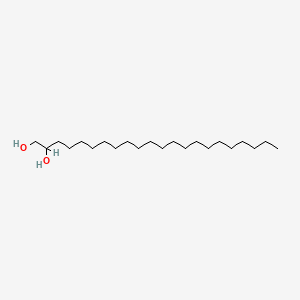

![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)
